molecular formula C20H23N3O2 B2628148 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 922874-83-7

1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2628148
CAS No.: 922874-83-7
M. Wt: 337.423
InChI Key: LEVVESQUOMNKKA-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea linkage connecting a 3,4-dimethylphenyl group and a 1-(2-methoxyethyl)-1H-indol-3-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 1-(2-methoxyethyl)-1H-indole-3-amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the urea linkage can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and indole groups.

    Reduction: Reduced forms of the phenyl and indole groups.

    Substitution: Substituted urea derivatives with various nucleophiles.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea: Lacks the 2-methoxyethyl group, which may affect its biological activity and chemical properties.

    1-(3,4-dimethylphenyl)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea: Contains a hydroxyethyl group instead of a methoxyethyl group, which can influence its reactivity and interactions with biological targets.

Uniqueness

1-(3,4-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to the presence of both the 3,4-dimethylphenyl and 1-(2-methoxyethyl)-1H-indol-3-yl groups, which confer specific chemical and biological properties. The methoxyethyl group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-8-9-16(12-15(14)2)21-20(24)22-18-13-23(10-11-25-3)19-7-5-4-6-17(18)19/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVVESQUOMNKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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